Cas no 1221825-05-3 (methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate)

methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
- METHYL (1S)-2-AZABICYCLO[3.1.0]HEXANE-1-CARBOXYLATE
- (1S,5R)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid methyl ester
- starbld0018411
- 2,3-methano-l-proline methyl ester
- SB33679
- SB47591
- 2-Azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, (1S)-
- methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate
-
- MDL: MFCD18834092
- インチ: 1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5?,7-/m0/s1
- InChIKey: LZKGHFYTMJOLSL-MSZQBOFLSA-N
- ほほえんだ: O(C)C([C@]12CC1CCN2)=O
計算された属性
- せいみつぶんしりょう: 141.078978594g/mol
- どういたいしつりょう: 141.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 38.3
methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34957-1.0g |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate |
1221825-05-3 | 1.0g |
$0.0 | 2023-02-13 | ||
Enamine | EN300-34957-1g |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate |
1221825-05-3 | 1g |
$0.0 | 2023-09-03 |
methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylateに関する追加情報
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 1221825-05-3): A Versatile Chiral Building Block in Modern Organic Synthesis
The methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 1221825-05-3) represents an important class of chiral bicyclic compounds that has gained significant attention in pharmaceutical research and asymmetric synthesis. This structurally unique molecule combines the rigidity of a bicyclic framework with the versatility of both ester and amine functional groups, making it a valuable chiral synthon for drug discovery and medicinal chemistry applications.
Chemically classified as a constrained proline derivative, this compound features a fascinating 2-azabicyclo[3.1.0]hexane scaffold that imposes significant steric and electronic constraints on molecular conformations. The (1S)-configuration at the carboxylate-bearing carbon provides a defined stereochemical handle that is particularly valuable in the design of stereoselective transformations. Researchers have increasingly focused on this methyl ester derivative due to its improved solubility and handling characteristics compared to related carboxylic acid forms.
Recent advances in organocatalysis and asymmetric synthesis have highlighted the utility of methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate as a precursor for novel catalyst systems. The compound's rigid structure helps control the spatial arrangement of catalytic groups, leading to improved enantioselectivity in various bond-forming reactions. This aligns with current industry trends toward more sustainable and efficient catalytic processes that minimize metal usage.
The synthesis of CAS 1221825-05-3 typically involves multi-step sequences starting from commercially available chiral pool materials. Modern approaches emphasize atom-economical transformations and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable manufacturing practices. Analytical characterization of this compound requires specialized techniques including chiral HPLC and advanced NMR methods to confirm both chemical purity and stereochemical integrity.
In drug discovery, the 2-azabicyclo[3.1.0]hexane core has emerged as a privileged structure for modulating biological activity. Medicinal chemists value this scaffold for its ability to influence molecular conformation while maintaining favorable physicochemical properties. The methyl ester group in 1221825-05-3 serves as a convenient handle for further derivatization through standard transformations such as hydrolysis, aminolysis, or reduction.
Recent patent literature reveals growing interest in (1S)-2-azabicyclo[3.1.0]hexane derivatives across multiple therapeutic areas. The constrained geometry of this system has shown particular promise in the development of CNS-active compounds, where molecular rigidity can help optimize blood-brain barrier penetration while minimizing off-target effects. This aligns with current neuroscience research priorities addressing unmet needs in neurological disorders.
From a commercial perspective, methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate remains a specialty chemical with limited but growing availability. Suppliers typically offer this compound in research quantities with >98% chemical purity and >99% enantiomeric excess. The market for such chiral building blocks continues to expand as pharmaceutical companies invest more heavily in stereochemically complex drug candidates.
Handling and storage recommendations for CAS 1221825-05-3 follow standard laboratory practices for nitrogen-containing heterocycles. The compound demonstrates good stability under inert atmosphere at low temperatures, though prolonged exposure to moisture should be avoided due to the hydrolytic sensitivity of the ester group. These characteristics make it compatible with most modern synthetic workflows.
The future outlook for methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate appears promising as synthetic methodologies continue to evolve. Emerging areas of application include peptide mimetics design and the development of novel molecular scaffolds for protein-protein interaction modulation. As the pharmaceutical industry places greater emphasis on three-dimensional molecular complexity, demand for such structurally defined chiral intermediates will likely increase.
For researchers working with 1221825-05-3, proper analytical characterization remains crucial. Advanced techniques such as X-ray crystallography can provide definitive confirmation of molecular structure and absolute configuration. Computational chemistry methods have also proven valuable for predicting the conformational preferences and reactivity patterns of this constrained bicyclic system.
In conclusion, methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate represents an important tool for modern organic synthesis with growing applications across multiple research areas. Its unique combination of structural features and functional group handles makes it particularly valuable for medicinal chemistry and catalyst development. As synthetic strategies continue to advance, this compound will likely play an increasingly significant role in the design of next-generation bioactive molecules and functional materials.
1221825-05-3 (methyl (1S)-2-azabicyclo3.1.0hexane-1-carboxylate) 関連製品
- 1807384-70-8(Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate)
- 2168132-64-5(2-(2-methoxypropanoyl)-1,3-thiazole-4-carboxylic acid)
- 188861-57-6(6-(Bromomethyl)isoquinoline hydrobromide)
- 151721-78-7(1,3,5-Tribromo-2,4,6-triiodobenzene)
- 1599544-62-3(2-Chloro-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 81-32-3(3,4,9,10-Perylenetetracarboxylic acid)
- 2680531-50-2(2-(3-{(tert-butoxy)carbonylamino}-2,6-dioxopiperidin-1-yl)acetic acid)
- 2138121-91-0(methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate)
- 60521-25-7(3,4-Dimethylcinnamic Acid)
- 1795420-84-6(4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)


